![molecular formula C13H20ClNO B2376268 Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride CAS No. 61151-77-7](/img/structure/B2376268.png)
Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride
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Overview
Description
Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride, also known as EDC-HCl, is a commonly used reagent in biochemistry and molecular biology research. It is a white crystalline powder that is soluble in water and organic solvents. EDC-HCl is used to activate carboxylic acids and facilitate their reaction with amines to form amide bonds.
Mechanism Of Action
Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride activates carboxylic acids by forming an O-acylisourea intermediate, which reacts with an amine to form an amide bond. The reaction is catalyzed by the presence of DCC, which facilitates the formation of the intermediate. The reaction is highly efficient and selective, and it does not require the use of harsh reaction conditions or toxic reagents.
Biochemical and Physiological Effects:
Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is a non-toxic reagent that does not have any known biochemical or physiological effects. It is rapidly hydrolyzed in aqueous solutions, and it does not accumulate in biological systems. Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is safe to handle and use in laboratory experiments.
Advantages And Limitations For Lab Experiments
Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride has several advantages for laboratory experiments. It is a highly efficient and selective reagent that facilitates the formation of amide bonds under mild reaction conditions. It is also easy to handle and use, and it does not require the use of toxic reagents or harsh reaction conditions. However, there are some limitations to the use of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride. It is not suitable for the activation of carboxylic acids that are sterically hindered or have low reactivity. It can also lead to the formation of side products if not used properly.
Future Directions
There are several future directions for the use of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride in biochemistry and molecular biology research. One direction is the development of new methods for the activation of carboxylic acids and the formation of amide bonds. Another direction is the application of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride in the synthesis of new biomolecules and the development of new bioconjugation strategies. Finally, the use of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride in the preparation of biomolecule-based materials and devices is also an area of future research.
Synthesis Methods
Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is synthesized by reacting ethyl 4-tert-butylbenzene-1-carboxylate with hydroxylamine hydrochloride in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction yields Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride as a hydrochloride salt, which is purified by recrystallization.
Scientific Research Applications
Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is widely used in biochemistry and molecular biology research for the activation of carboxylic acids and the formation of amide bonds. It is commonly used in peptide synthesis, protein conjugation, and antibody labeling. Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is also used in the preparation of nucleic acid probes and the immobilization of biomolecules on solid supports.
properties
IUPAC Name |
ethyl 4-tert-butylbenzenecarboximidate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4;/h6-9,14H,5H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAFPVCLDJERAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)C(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride |
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